2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
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Description
2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.
Scientific Research Applications
1. Carbon Dioxide Capture
Piperazine compounds have shown potential in carbon dioxide (CO2) capture through absorption/stripping processes. Concentrated aqueous piperazine solutions demonstrate notable resistance to thermal degradation and oxidation, making them suitable for high-temperature and high-pressure applications in CO2 capture, potentially leading to energy savings (Freeman, Davis, & Rochelle, 2010).
2. Synthesis of Medicinal Compounds
Piperazine derivatives, including pyridazinone compounds, have been synthesized for various medicinal purposes. Some derivatives have shown analgesic and anti-inflammatory effects without ulcerogenic side effects, indicating potential applications in pain and inflammation management (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004).
3. Agricultural Applications
Pyridazinone herbicides have been investigated for their modes of action in controlling weeds. Some pyridazinone chemicals inhibit photosynthesis in plants, contributing to their phytotoxicity. This class of herbicides also shows resistance to metabolic detoxication in plants and can interfere with chloroplast development (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
4. Antimicrobial Activity
Pyridazine derivatives, including those with pyridazinone moiety, have been studied for their antimicrobial properties. The synthesis of various compounds in this class has led to the development of molecules with potential application in combating microbial infections (El-Mariah, Hosny, & Deeb, 2006).
5. Anti-Diabetic Drug Development
Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds exhibit Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities, making them promising candidates for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
properties
IUPAC Name |
2-methyl-6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(23)15-6-7-16(22)19(2)18-15/h3-7,12H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDYEZDMNBGLJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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